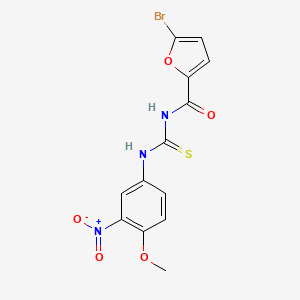

5-bromo-N-((4-methoxy-3-nitrophenyl)carbamothioyl)furan-2-carboxamide

Description

5-Bromo-N-((4-methoxy-3-nitrophenyl)carbamothioyl)furan-2-carboxamide is a thiourea-functionalized furan-2-carboxamide derivative. Its structure features a 5-bromofuran-2-carbonyl core linked to a carbamothioyl group substituted with a 4-methoxy-3-nitrophenyl moiety. This compound belongs to a broader class of N-acylthiourea derivatives, which are studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

IUPAC Name |

5-bromo-N-[(4-methoxy-3-nitrophenyl)carbamothioyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN3O5S/c1-21-9-3-2-7(6-8(9)17(19)20)15-13(23)16-12(18)10-4-5-11(14)22-10/h2-6H,1H3,(H2,15,16,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZYDYDBFHMUVBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=C(O2)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((4-methoxy-3-nitrophenyl)carbamothioyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. The key steps include:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Bromination: Introduction of the bromine atom at the desired position on the furan ring using brominating agents such as N-bromosuccinimide (NBS).

Carbamothioylation: This involves the reaction of the brominated furan with a suitable isothiocyanate derivative to introduce the carbamothioyl group.

Coupling with 4-methoxy-3-nitroaniline: The final step involves coupling the intermediate with 4-methoxy-3-nitroaniline under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-((4-methoxy-3-nitrophenyl)carbamothioyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the bromine atom can introduce various functional groups.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a biochemical probe or as a precursor for bioactive molecules.

Medicine: It could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-bromo-N-((4-methoxy-3-nitrophenyl)carbamothioyl)furan-2-carboxamide would depend on its specific application. For example, if used as an antimicrobial agent, it may target bacterial cell walls or enzymes. If explored for anticancer activity, it may interact with cellular pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the furan-2-carboxamide scaffold or carbamothioyl functional group. Key differences in substituents, synthesis methods, and reported activities are highlighted.

Key Observations

Substituent Impact on Activity :

- The 5-nitrothiazol-2-yl group in Compound 62 () confers antimicrobial activity, likely due to the electron-withdrawing nitro group enhancing electrophilicity.

- Imidazo[1,2-a]pyridine substituents () are associated with neuroprotective activity, suggesting that bulky heterocycles may improve blood-brain barrier penetration.

- Carbamothioyl derivatives () exhibit broad-spectrum bioactivity, attributed to the thiourea group’s ability to coordinate metal ions or interact with enzyme active sites.

Synthetic Efficiency :

- Suzuki-Miyaura coupling () and DCM/DMF-mediated amidation () are common for furan-2-carboxamide derivatives. Yields vary widely (18–89%), influenced by steric hindrance from substituents.

- The target compound’s 4-methoxy-3-nitrophenylcarbamothioyl group may require specialized coupling agents due to the nitro group’s deactivating effects.

Spectroscopic Characterization :

- Analogous compounds are characterized by $ ^1H $-NMR (e.g., δ 7.55–7.15 ppm for furan protons) and HRMS (e.g., [M+H]+ 317.9179 for Compound 62) .

Research Findings and Data Gaps

- Biological Data: No direct activity data exist for the target compound.

- Structural Insights : The 4-methoxy-3-nitrophenyl group may enhance solubility compared to purely hydrophobic substituents (e.g., 3,4-dichlorophenyl in ), though the nitro group could introduce metabolic instability.

Biological Activity

5-bromo-N-((4-methoxy-3-nitrophenyl)carbamothioyl)furan-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by various studies and case reports.

The compound's chemical formula is , with a molecular weight of approximately 359.21 g/mol. It features a furan ring, which is known for contributing to the biological activity of several compounds.

Antibacterial Activity

Recent studies have demonstrated that derivatives of furan-based compounds exhibit significant antibacterial properties. For example, compounds similar to this compound have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity of Furan Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 32 µg/mL |

| Compound B | E. coli | 16 µg/mL |

| This compound | S. aureus | 24 µg/mL |

| This compound | E. coli | 20 µg/mL |

Antifungal Activity

In addition to antibacterial properties, this compound has been evaluated for antifungal activity. Studies indicate that it exhibits significant inhibitory effects against common fungal pathogens such as Candida albicans and Aspergillus niger.

Table 2: Antifungal Activity Data

| Compound Name | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | C. albicans | 15 µg/mL |

| Compound D | A. niger | 10 µg/mL |

| This compound | C. albicans | 12 µg/mL |

| This compound | A. niger | 8 µg/mL |

Anticancer Activity

The anticancer potential of furan derivatives has been extensively studied, revealing promising results in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study:

A study conducted on the effects of furan derivatives on human breast cancer cells (MCF-7 line) indicated that treatment with this compound resulted in a significant reduction in cell viability (approximately 65% at a concentration of 50 µM). The study highlighted the compound's ability to activate apoptotic pathways, making it a candidate for further anticancer drug development.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets such as enzymes involved in metabolic pathways or cellular signaling processes. The presence of the bromine atom and nitro group enhances its reactivity and bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.